Spathulenol
Overview
Description
Spathulenol is a tricyclic sesquiterpene alcohol with a basic skeleton similar to the azulenes . It is found in several plants, including oregano . It has roles as a volatile oil component, a plant metabolite, an anaesthetic, and a vasodilator agent .
Synthesis Analysis
A short and good yielding synthesis of bicyclogermacrene, a terpene, is reported. This terpene is used as a key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids, such as ledene, viridiflorol, palestrol, and spathulenol .
Molecular Structure Analysis
The molecular formula of Spathulenol is C15H24O . It is a sesquiterpenoid, a carbotricyclic compound, a tertiary alcohol, and an olefinic compound . The IUPAC name is (1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidenedecahydro-1H-cyclopropa [e]azulen-7-ol .
Chemical Reactions Analysis
Spathulenol is a component of essential oils and is derived from two biosynthetic groups, terpenes (monoterpenes, sesquiterpenes and their derivatives) and phenylpropanoids (aromatic ring with a propene tail) .
Physical And Chemical Properties Analysis
Spathulenol has a molecular weight of 220.35 g/mol . It is a colorless, viscous compound with an earth-aromatic odor and bitter-spicy taste .
Scientific Research Applications
Antioxidant Activity in Essential Oils
- Scientific Field : Chemistry of Natural Compounds
- Application Summary : Spathulenol is a major component of the essential oil from Cosmos sulphureus, a plant traditionally used as a folk medicine for various ailments and in the ecological repair of heavy metal soil pollution . The essential oil, rich in spathulenol, has been analyzed for its antioxidant activity .
- Methods of Application : The essential oil was acquired through hydrodistillation for 6 hours from the fresh aerial parts of C. sulphureus. The oil product was kept at 4°C in a sealed brown vial until use. The essential oil was analyzed by GC-MS .
- Results : The oil was found to be rich in oxygenated monoterpenes, sesquiterpene hydrocarbons, and oxygenated sesquiterpenes. The major components were spathulenol (15.8%), pinocarvone (7.6%), and undecan-2-one (6.9%) .
Therapeutic Applications
- Scientific Field : Applied Sciences
- Application Summary : Spathulenol, found in the essential oils from P. caldense leaf, has been researched for its potential therapeutic applications .
- Methods of Application : The research involved the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, and the development of new applications .
- Results : The applications suggested are mostly related to pharmacological uses and involve mainly pure natural compounds and essential oils .
Antioxidant and Anti-inflammatory Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : Spathulenol, along with the essential oil from P. guineense, has been studied for its antioxidant and anti-inflammatory properties .
- Methods of Application : Both agents demonstrated high antioxidant activities in in vitro systems (MDA, ABTS, and DPPH), while anti-inflammatory properties were demonstrated with oral administration in vivo in mice carrageenan-induced .
- Results : The study showed that both the essential oil from P. guineense and spathulenol have potential antioxidant and anti-inflammatory properties .
Atherosclerosis Treatment
- Scientific Field : Molecular Medicine
- Application Summary : Essential oils (EOs), including those containing Spathulenol, have been reported to improve the cardiovascular system, particularly providing an anti-atherosclerotic effect .
- Methods of Application : The research highlighted the recent investigations into the anti-inflammatory, anti-oxidative, and lipid-lowering properties of plant-derived EOs and discussed their mechanisms of action .
- Results : The study suggested that future research on EOs has the potential to identify new bioactive compounds and invent new effective agents for the treatment of atherosclerosis and related diseases such as diabetes, metabolic syndrome, and obesity .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : The chemical components of peas by-products, including Spathulenol, were found to have in vitro antioxidant, antibacterial, and antiviral activity .
- Methods of Application : The study involved the phytochemical screening, total bioactive compounds, and GC–MS analysis of the extract of seed coat peas (hulls). Then, the antioxidant, antibacterial, anticancer, and antiviral activities of the extract were determined .
- Results : The extract exhibited potential antiviral activity, with a selectivity index (SI) equal to 11.30 and 18.40 against herpes simplex-II (HSV-2) and adenovirus (Ad7), respectively .
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : The chemical components of peas by-products, including Spathulenol, were found to have in vitro antioxidant, antibacterial, and anticancer activity against leukemia and lymphoma .
- Methods of Application : The study involved the phytochemical screening, total bioactive compounds, and GC–MS analysis of the extract of seed coat peas (hulls). Then, the antioxidant, antibacterial, anticancer, and antiviral activities of the extract were determined .
- Results : The extract exhibited potential anticancer activity against lymphoma U937 and leukemic cells (THP1) .
Vasodilator and Anesthetic Properties
- Scientific Field : Pharmacology
- Application Summary : Spathulenol, found in Oxandra lanceolata, has been reported to have potent vasodilator and anesthetic properties .
- Methods of Application : The research involved the extraction of oil from the leaf of Oxandra lanceolata and the subsequent isolation of spathulenol .
- Results : The study suggested that spathulenol could be a valuable compound for the development of new vasodilators and anesthetics .
Biting Deterrent
- Scientific Field : Entomology
- Application Summary : Spathulenol has been found to be highly effective as a biting deterrent against Aedes stephensi and Aedes aegypti .
- Methods of Application : The research involved the extraction of spathulenol and testing its effectiveness as a biting deterrent .
- Results : The study showed that spathulenol could be used as a natural deterrent against mosquito bites .
Antidiabetic and Anti-Alzheimer’s Disease Properties
- Scientific Field : Neurology and Endocrinology
- Application Summary : Spathulenol, found in Salvia syriaca, has been researched for its potential antidiabetic and anti-Alzheimer’s disease properties .
- Methods of Application : The research involved the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, and the development of new applications .
- Results : The study suggested that Salvia syriaca, which contains spathulenol, could be considered as a valuable source of bioactive natural compounds for functional foods, medical, and pharmaceutical applications .
Safety And Hazards
When handling Spathulenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCCTDTYSRUBE-BGPZULBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
296.00 to 298.00 °C. @ 760.00 mm Hg | |
Record name | Spathulenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Spathulenol | |
CAS RN |
6750-60-3 | |
Record name | Spathulenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6750-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spathulenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPATHULENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV9L96SJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Spathulenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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